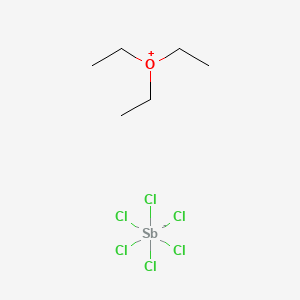

Triethyloxonium hexachloroantimonate

描述

Contextualization as a Potent Electrophilic Reagent and Initiator in Chemical Sciences

Triethyloxonium (B8711484) hexachloroantimonate is distinguished as a potent electrophilic reagent, primarily functioning as a powerful alkylating agent in organic synthesis. orgsyn.orgthieme-connect.de Like other trialkyloxonium salts, it is considered a hard electrophile, meaning it reacts at sites of high electron density. thieme-connect.de Its strong electrophilic character makes it essential for reactions involving the ethylation of sensitive or weakly nucleophilic functional groups. orgsyn.orgchemimpex.com The reactivity of these oxonium salts is significantly influenced by the counterion; the hexachloroantimonate (SbCl₆⁻) anion is non-nucleophilic, which enhances the stability and reactivity of the triethyloxonium cation compared to analogs like tetrafluoroborate (B81430) (BF₄⁻). smolecule.commarquette.edu This allows for its use under a wider range of reaction conditions. smolecule.com

The compound's utility extends to its role as an initiator in chemical reactions. chemimpex.com For instance, it can initiate secondary reactions with substrates like alkyl vinyl ethers by generating reactive intermediates. smolecule.com In dichloromethane (B109758), triethyloxonium hexachloroantimonate can decompose to form antimony pentachloride, diethyl ether, and ethyl chloride, with the antimony pentachloride itself capable of self-ionization, influencing the reaction environment. rsc.org This behavior underscores its capacity to generate active species that drive further chemical transformations.

Overview of Core Research Domains and Foundational Contributions

The unique properties of this compound have led to its application in several core research domains, including organic synthesis, catalysis, and materials science. chemimpex.com

A foundational contribution of this reagent is in the field of structural chemistry. It serves as a selective one-electron oxidant for various aromatic donors, facilitating the preparation and isolation of crystalline paramagnetic salts. marquette.edunih.gov This has been pivotal for enabling the X-ray structure determination of numerous aromatic cation radicals, a task that is often difficult due to the high lability of such species. marquette.edunih.gov Unlike reactions using antimony pentachloride directly, the use of this compound avoids the formation of chlorinated byproducts. marquette.edu

In the broader context of organic synthesis , it is used to facilitate the creation of complex molecules, which is valuable in the development of pharmaceuticals and fine chemicals. chemimpex.com It enables esterification of carboxylic acids under neutral conditions. smolecule.com

In catalysis , it is employed to enhance reaction rates and improve yields in processes such as alkylation and acylation. chemimpex.com Its ability to stabilize reactive intermediates leads to more efficient synthetic pathways. chemimpex.com

In materials science , the compound is used in the development of advanced materials like conductive polymers and nanocomposites. chemimpex.com For example, it has been used as a doping agent for polymers such as polyacetylene to enhance their electrical properties. smolecule.com Researchers also utilize it to improve material characteristics, including thermal stability and mechanical strength. chemimpex.com

Chemical and Physical Properties

| Property | Value | Source(s) |

| Linear Formula | (C₂H₅)₃OSbCl₆ | sigmaaldrich.cn |

| Molecular Weight | 437.66 g/mol | sigmaaldrich.cn |

| CAS Number | 3264-67-3 | sigmaaldrich.cn |

| EC Number | 221-874-1 | sigmaaldrich.cn |

| Physical Form | Solid | sigmaaldrich.cnsigmaaldrich.com |

| Storage Temperature | −20°C | sigmaaldrich.cnsigmaaldrich.com |

Core Research Applications of this compound

| Research Domain | Specific Application | Key Outcome | Source(s) |

| Structural Chemistry | Selective oxidation of aromatic donors. | Isolation of crystalline aromatic cation-radical salts for X-ray diffraction analysis. | marquette.edunih.gov |

| Organic Synthesis | Ethylation of weakly nucleophilic groups. | Formation of complex molecules, pharmaceuticals, and fine chemicals. | orgsyn.orgchemimpex.com |

| Catalysis | Catalyst for alkylation and acylation. | Enhanced reaction rates, higher yields, and stabilization of reactive intermediates. | chemimpex.com |

| Materials Science | Doping agent for conductive polymers. | Enhanced electrical properties of materials like polyacetylene. | smolecule.comchemimpex.com |

| Materials Science | Additive in polymer/nanocomposite development. | Improved thermal stability and mechanical strength of advanced materials. | chemimpex.com |

属性

IUPAC Name |

hexachloroantimony(1-);triethyloxidanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O.6ClH.Sb/c1-4-7(5-2)6-3;;;;;;;/h4-6H2,1-3H3;6*1H;/q+1;;;;;;;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWUSZRAYQUNCY-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O+](CC)CC.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl6OSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3264-67-3 | |

| Record name | Oxonium, triethyl-, (OC-6-11)-hexachloroantimonate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3264-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Academic Synthesis and Advanced Characterization Methodologies

Synthetic Protocols for Triethyloxonium (B8711484) Hexachloroantimonate

The synthesis of triethyloxonium hexachloroantimonate and its derivatives requires meticulous attention to experimental conditions to ensure high purity and stability.

Preparation Routes from Precursors

This compound is typically prepared via the reaction of a Lewis acid with an ether in the presence of a chloride source. A prominent method involves the reaction of antimony(V) pentachloride with excess diethyl ether. marquette.edunih.gov In this process, antimony pentachloride acts as a potent Lewis acid, activating the diethyl ether.

A well-established procedure for synthesizing related trialkyloxonium salts, known as Meerwein's salts, involves the reaction of a boron trifluoride etherate with epichlorohydrin (B41342) in the presence of an ether. wikipedia.org For the hexachloroantimonate salt, a direct reaction between antimony pentachloride and diethyl ether is effective. This reaction is typically performed in a non-polar solvent like dichloromethane (B109758) at reduced temperatures to control the reaction's exothermicity. The resulting this compound precipitates from the solution and can be isolated by filtration. marquette.edu

| Precursor 1 | Precursor 2 | Product |

| Antimony Pentachloride (SbCl₅) | Diethyl Ether ((C₂H₅)₂O) | This compound ([(C₂H₅)₃O]⁺[SbCl₆]⁻) |

This table showcases the primary precursors for the synthesis of this compound.

Considerations for Purity and Stability in Research Synthesis

The purity and stability of this compound are critical for its successful application in research. The compound is highly sensitive to moisture and should be handled under an inert atmosphere, for instance, in a dry box. thieme-connect.de Storage at low temperatures (-20°C) is recommended to prevent decomposition. thieme-connect.de

A key advantage of using this compound over antimony pentachloride is its role as a controlled source of the active oxidizing species. marquette.edu This controlled reactivity leads to cleaner reactions and minimizes the formation of chlorinated byproducts, which can be a significant issue when using antimony pentachloride directly. marquette.edu The hexachloroantimonate anion is less nucleophilic than other anions like tetrafluoroborate (B81430), which can enhance the stability and reactivity of the triethyloxonium cation in certain applications. thieme-connect.de

Strategies for Related Oxonium Salt Derivatization

This compound and its related trialkyloxonium salts are potent electrophiles used for the derivatization of a wide range of functional groups. orgsyn.org Their high reactivity allows for the alkylation of weakly nucleophilic substrates under mild conditions. thieme-connect.deorgsyn.org

One common application is the O-alkylation of carbonyl compounds. For instance, amides can be converted to their corresponding O-alkylated iminium salts. thieme-connect.deorgsyn.org This activation of the carbonyl group facilitates further transformations, such as reduction or reaction with nucleophiles. orgsyn.org Similarly, carboxylic acids can be esterified using trialkyloxonium salts. acs.org

Sulfides are readily alkylated to form sulfonium (B1226848) salts, which are excellent leaving groups in subsequent reactions. orgsyn.org The alkylation of various other functional groups, including lactams, nitro compounds, enols, ethers, phenols, and sulfoxides, has also been extensively reported with trialkyloxonium salts. orgsyn.org These derivatization strategies open avenues for the synthesis of complex molecules and the modification of existing structures.

| Functional Group | Product of Ethylation |

| Amide | O-Ethyl iminium salt |

| Carboxylic Acid | Ethyl ester |

| Sulfide (B99878) | Ethylsulfonium salt |

| Ketone | O-Ethyl enol ether salt |

This interactive table provides examples of functional groups that can be derivatized using triethyloxonium salts.

Advanced Analytical and Spectroscopic Techniques for Mechanistic Elucidation

To gain a deeper understanding of the reaction mechanisms involving this compound, a suite of advanced analytical and spectroscopic techniques is employed.

In-situ Spectroscopic Analysis of Reaction Intermediates

In-situ spectroscopic techniques are invaluable for observing and characterizing transient intermediates in real-time. UV-Vis spectroscopy has been effectively used to monitor the formation of aromatic cation-radicals generated by the reaction of this compound with aromatic donors. marquette.edu The appearance of characteristic absorption bands in the visible region provides direct evidence for the formation of these reactive species and allows for the study of their kinetics. marquette.edu

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for mechanistic studies. While specific in-situ NMR studies on this compound reactions are not extensively documented in the provided results, the technique is widely applied to monitor reactions involving similar reagents like Meerwein's salts (trialkyloxonium tetrafluoroborates). rsc.orgresearchgate.netnih.gov By acquiring NMR spectra at various time points during a reaction, it is possible to identify and quantify reactants, intermediates, and products, providing a comprehensive picture of the reaction pathway. researchgate.net This can be particularly useful for distinguishing between different possible isomers or for observing the formation of otherwise elusive intermediates.

X-ray Diffraction Studies of Crystalline Cation-Radical Salts

This compound has proven to be an exceptional reagent for the preparation of stable, crystalline cation-radical salts of aromatic compounds. marquette.edunih.govmarquette.edu This has enabled the use of single-crystal X-ray diffraction , the definitive method for structural elucidation, to study the precise three-dimensional structures of these important intermediates. marquette.edu

The use of this compound allows for the slow and controlled oxidation of aromatic donors, which facilitates the growth of high-quality single crystals suitable for X-ray analysis. marquette.edu The resulting crystal structures provide invaluable data on bond lengths, bond angles, and intermolecular interactions within the cation-radical species. For example, X-ray diffraction studies on the cation-radical salt of dimethoxytriptycene, prepared using this compound, have revealed detailed conformational information. marquette.edu This structural information is crucial for understanding the electronic properties and reactivity of these species.

| Aromatic Donor | Cation-Radical Salt | Crystallographic Data |

| Hexamethylbenzene | [C₆(CH₃)₆]⁺[SbCl₆]⁻ | Unit cell parameters, space group |

| Durene | [C₆H₂(CH₃)₄]⁺[SbCl₆]⁻ | Bond lengths and angles of the cation-radical |

| Dimethoxytriptycene | [C₂₂H₁₈O₂]⁺[SbCl₆]⁻ | Conformation and intermolecular packing |

This table presents examples of crystalline cation-radical salts prepared using this compound and the type of data obtained from X-ray diffraction studies.

Triethyloxonium Hexachloroantimonate As a Cationic Polymerization Initiator

Fundamental Principles of Cationic Polymerization Initiation by Oxonium Salts

The initiation of cationic polymerization by oxonium salts like triethyloxonium (B8711484) hexachloroantimonate is a process governed by fundamental principles of electrophilicity and ion stability. These salts are considered powerful alkylating agents capable of initiating polymerization through direct reaction with a monomer. ias.ac.in

The primary initiation mechanism for triethyloxonium salts is electrophilic alkylation. ias.ac.in The triethyloxonium cation, [(CH₃CH₂)₃O]⁺, can be viewed as a "solvated" ethyl cation. ias.ac.in Initiation occurs when this powerful electrophile transfers an ethyl group to the nucleophilic monomer. ias.ac.inlibretexts.org In the case of a vinyl monomer, the pi bond of the alkene attacks the ethyl group, leading to the formation of a new carbocationic active center, which then propagates the polymer chain. libretexts.orgyoutube.com This direct alkylation contrasts with initiation systems that generate a proton to start the polymerization. ias.ac.inlibretexts.org The efficiency of this initiation is highest when the stability of the initiating oxonium ion is comparable to the stability of the propagating cationic species. ias.ac.in

Cationic polymerization can be initiated by various systems, each with distinct mechanisms. Triethyloxonium salts represent a class of initiators known as pre-formed onium salts, which differ significantly from Lewis acid and carbenium salt systems. wikipedia.orgias.ac.in

Lewis Acid Initiators: Lewis acids, such as boron trifluoride (BF₃) or antimony pentachloride (SbCl₅), are not direct initiators. wikipedia.orglibretexts.org They require a co-initiator, often a proton source (protogen) like water or an alcohol, to generate the true initiating species. wikipedia.orgresearchgate.net The Lewis acid complexes with the co-initiator, enhancing its acidity and facilitating the release of a proton which then adds to the monomer to form the initial carbocation. libretexts.orgmit.edu The resulting counterion is a complex anion, for instance, [BF₃OH]⁻. mit.edu

Carbenium Salt Initiators: These are pre-formed, stable carbenium ions, such as triphenylmethyl (trityl) hexachloroantimonate, [Ph₃C]⁺[SbCl₆]⁻. mit.edukpi.ua Initiation occurs by the direct addition of the carbenium ion to the monomer. mit.edu These initiators are effective but their use can be specific to certain monomer systems.

Oxonium Salt Initiators: Triethyloxonium hexachloroantimonate initiates polymerization by direct ethylation of the monomer, a distinct pathway from the protonation by Lewis acid/co-initiator systems or carbocation addition from carbenium salts. ias.ac.in This eliminates the need for a separate co-initiator.

A comparative overview of these initiator types is presented below.

| Initiator Type | Initiating Species | Co-initiator Required? | Initiation Mechanism | Example |

| Oxonium Salt | Alkyl Cation (e.g., C₂H₅⁺) | No | Electrophilic Alkylation | (C₂H₅)₃O⁺SbCl₆⁻ |

| Lewis Acid | Proton (H⁺) | Yes (e.g., H₂O, ROH) | Protonation of Monomer | BF₃ / H₂O |

| Carbenium Salt | Stable Carbocation (e.g., Ph₃C⁺) | No | Addition of Carbocation to Monomer | Ph₃C⁺SbCl₆⁻ |

This table provides a simplified comparison of the fundamental mechanisms of different cationic initiator classes.

In cationic polymerization, the nature of the counterion (or anion) is critical for successful chain growth. wikipedia.org The counterion must be sufficiently non-nucleophilic to avoid reacting with and neutralizing the highly electrophilic propagating cationic center. wikipedia.orgmit.edu This premature reaction, known as termination, halts the growth of the polymer chain. wikipedia.org

The hexachloroantimonate anion (SbCl₆⁻) is a classic example of a bulky, stable, and weakly nucleophilic counterion. mit.edunih.gov Its low nucleophilicity allows the cationic active center to react preferentially with monomer molecules, facilitating propagation and the formation of high molecular weight polymers. numberanalytics.com However, research has shown that even highly stable counterions like SbCl₆⁻ may not be entirely "innocent." In the polymerization of propylene (B89431) sulfide (B99878) initiated by this compound, a termination reaction involving the counterion was observed. capes.gov.br The growing sulfonium (B1226848) ion chain end can react with the SbCl₆⁻ anion, resulting in the formation of an alkyl chloride and antimony pentachloride (SbCl₅), which stops the polymerization at limited conversions. capes.gov.br This highlights that the stability of the propagating species and its interaction with the counterion are key factors influencing the outcome of the polymerization. capes.gov.br

Detailed Mechanistic Investigations of Polymerization Kinetics and Pathways

The mechanism of polymerization initiated by this compound involves the formation of active species followed by the kinetic steps of propagation and termination. The specific pathway and rates are highly dependent on the monomer being polymerized.

The initiation step, where the triethyloxonium ion alkylates the first monomer molecule, generates the initial active species. The structure of this species depends on the monomer type. ias.ac.in

For Heterocyclic Monomers: When polymerizing cyclic ethers (e.g., tetrahydrofuran) or cyclic sulfides, the initiation results in the formation of a tertiary oxonium ion or a tertiary sulfonium ion, respectively. ias.ac.incapes.gov.br This occurs through the opening of the monomer ring. This new onium ion is the active center for propagation, where subsequent monomer molecules add to the charged ring structure.

For Specific Cyclic Monomers: In the case of monomers like 1,3-dioxolane (B20135), the active species can be a more complex dioxolenium salt.

For Vinyl Monomers: For vinyl monomers, electrophilic alkylation by the ethyl group creates a carbenium ion that serves as the propagating active center. ias.ac.in

In all cases, the triethyloxonium ion is consumed during the initiation phase to generate the propagating species that builds the polymer chain. youtube.com

Initiation: The initiation of polymerization by triethyloxonium salts is generally rapid. capes.gov.br This is crucial for achieving a polymer with a narrow molecular weight distribution, as it ensures that most polymer chains begin growing at approximately the same time. libretexts.org

Propagation: This is the step where monomer units are successively added to the active center. mit.edu The rate of propagation is influenced by factors such as monomer concentration, solvent polarity, and temperature. numberanalytics.com

Termination: Termination events irreversibly destroy the active center and stop chain growth. wikipedia.org As noted previously, a significant termination pathway when using this compound is the reaction between the propagating cation and the SbCl₆⁻ counterion. capes.gov.br Another potential termination process is chain transfer, where the active site is transferred to another molecule, such as a monomer or the counterion, which terminates one chain but may initiate a new one. wikipedia.orgyoutube.com

Kinetic studies on the polymerization of propylene sulfide with this compound revealed distinct stages, as detailed in the table below. capes.gov.br

| Kinetic Stage | Description | Outcome |

| Stage A | An initial, very fast, non-stationary stage. | Rapid initial monomer conversion. |

| Stage B | A subsequent, much slower stage. | Polymerization proceeds slowly but stops at limited conversion due to termination. |

| Termination | A sulfonium ion-destroying reaction between the growing chain end and the SbCl₆⁻ anion. | Formation of an alkyl chloride and SbCl₅, preventing quantitative conversion. |

This table summarizes the kinetic stages observed in the polymerization of propylene sulfide initiated by this compound, based on research findings. capes.gov.br

Influence of Solvent Systems on Reaction Rates and Mechanisms

Generally, an increase in the polarity of the solvent leads to a higher degree of ionization and a greater separation between the cationic propagating center and the hexachloroantimonate (SbCl₆⁻) counterion. wikipedia.org Solvents with high dielectric constants facilitate the dissociation of ion-pairs into free ions, which are significantly more reactive than their ion-pair counterparts. wikipedia.org This increased reactivity of free ions typically results in an accelerated rate of propagation. wikipedia.orgmdpi.com

The nature of the solvent can also impact the initiation step. A more polar solvent can favor the initial formation of the cationic species from the initiator. mdpi.com However, the solvent is not merely an inert medium; it can also interact with the propagating species. For instance, nucleophilic solvents can solvate the cationic center, which can sometimes lead to a decrease in its reactivity or even participate in termination or transfer reactions.

In the specific case of this compound, research has shown that the initiator itself can be influenced by the solvent. For example, in dichloromethane (B109758), this compound can decompose to form antimony pentachloride (SbCl₅), which is itself a powerful Lewis acid capable of initiating polymerization. This decomposition adds a layer of complexity to the kinetic analysis, as the observed polymerization may be the result of initiation by both the triethyloxonium cation and the in-situ generated antimony pentachloride.

The following table illustrates the general effect of solvent polarity on the nature of the propagating species in cationic polymerization.

| Solvent Polarity | Predominant Propagating Species | Relative Propagation Rate |

| Low | Covalent / Contact Ion-Pairs | Slower |

| Medium | Solvent-Separated Ion-Pairs | Intermediate |

| High | Free Ions | Faster |

This table provides a generalized overview of the influence of solvent polarity on cationic polymerization.

Distinction Between Free Ion and Ion-Pair Polymerization

In cationic polymerization initiated by salts like this compound, the propagating chain end exists in a dynamic equilibrium between free ions and various types of ion-pairs. The distinction between these species is crucial as their reactivities can differ by several orders of magnitude.

Free ions are highly reactive species where the cationic center is not closely associated with the counterion. Their high reactivity stems from the unshielded positive charge, which makes them highly electrophilic and readily attacked by monomer molecules. Polymerization via free ions generally leads to very high propagation rates.

Ion-pairs , on the other hand, involve a closer association between the propagating cation and the counterion (SbCl₆⁻). This association can range from a 'tight' or 'contact' ion-pair, where the ions are in direct contact, to a 'solvent-separated' or 'loose' ion-pair, where one or more solvent molecules are inserted between the cation and anion. The electrostatic interaction in an ion-pair reduces the electrophilicity of the cationic center, making it less reactive than a free ion. Consequently, the propagation rate for ion-pairs is significantly lower than that for free ions.

It has been noted in studies of propylene sulfide polymerization that the hexachloroantimonate anion is not always a passive counterion. It can participate in a termination reaction with the growing sulfonium ion, leading to the formation of an alkyl chloride and antimony pentachloride. capes.gov.br This highlights that the counterion can play a direct role in the polymerization kinetics beyond simply influencing the free ion/ion-pair equilibrium.

| Propagating Species | Characteristics | Relative Reactivity |

| Free Ion | Unassociated cation and anion | Very High |

| Solvent-Separated Ion-Pair | Cation and anion separated by solvent molecules | High |

| Contact Ion-Pair | Cation and anion in direct contact | Moderate to Low |

This table outlines the different types of propagating species and their general reactivity in cationic polymerization.

Polymerization of Heterocyclic Monomers

The cationic ring-opening polymerization (CROP) of cyclic acetals like 1,3-dioxolane is a well-established process. researchgate.netrsc.org Initiation with this compound would proceed via the transfer of an ethyl group or by the triethyloxonium ion itself acting as an electrophile, attacking the oxygen atom of the 1,3-dioxolane ring. This leads to the formation of a tertiary oxonium ion, which is the initial active species.

The polymerization of 1,3-dioxolane is known to be susceptible to side reactions, particularly the formation of cyclic oligomers. researchgate.net This occurs through a "backbiting" mechanism where the propagating chain end attacks a formal unit within its own chain, leading to the excision of a cyclic species. The extent of cyclization is influenced by factors such as monomer concentration, temperature, and the solvent system.

Tetrahydrofuran (THF) is another key monomer that undergoes cationic ring-opening polymerization. researchgate.netnih.gov The initiation with this compound involves the ethylation of the oxygen atom of the THF ring to form a tertiary oxonium ion, which is the active center for propagation. researchgate.net The propagation then proceeds by the nucleophilic attack of a monomer molecule on the α-carbon of the active oxonium ion.

The polymerization of THF is often considered a "living" polymerization under certain conditions, meaning that termination and chain transfer reactions are largely absent. researchgate.net This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The stability of the tertiary oxonium ion propagating species is a key factor in the living nature of THF polymerization.

The kinetics of THF polymerization have been investigated with trialkyloxonium salts, including those with the hexachloroantimonate counterion. researchgate.net The rate of polymerization is influenced by the stability of the anion; more stable anions lead to longer chain lengths. researchgate.net The solvent also plays a significant role, with more polar solvents generally leading to faster polymerization rates due to the increased concentration of the more reactive free oxonium ions.

| Monomer | Initiator System | Key Mechanistic Features |

| 1,3-Dioxolane | Cationic Initiators | Ring-opening polymerization, prone to cyclization via backbiting. researchgate.net |

| Tetrahydrofuran | Trialkyloxonium Salts (e.g., Et₃O⁺SbCl₆⁻) | Living polymerization under specific conditions, propagation via tertiary oxonium ions. researchgate.net |

This table summarizes key mechanistic aspects of the cationic ring-opening polymerization of the specified heterocyclic monomers.

Polymerization of Vinylic and Unsaturated Monomers

Vinyl ethers are highly reactive monomers in cationic polymerization due to the electron-donating nature of the alkoxy group, which stabilizes the resulting carbocationic propagating species. nii.ac.jpnih.gov The initiation of vinyl ether polymerization by this compound can proceed through the addition of the ethyl cation to the double bond of the vinyl ether monomer. This generates a carbocation that then propagates by adding further monomer units.

Research on the polymerization of alkyl vinyl ethers with this compound in dichloromethane has indicated a complex initiation process. rsc.org A fast initial reaction leading to limited conversion was attributed to catalysis by antimony pentachloride, which is formed from the spontaneous decomposition of the initiator. rsc.org This is followed by a slower secondary reaction that is believed to be catalyzed by the triethyloxonium ions themselves. rsc.org This suggests that the true initiating species may be a mixture, which complicates kinetic analyses.

The high reactivity of vinyl ethers means that their polymerization is often very rapid and can be difficult to control. nih.gov The choice of solvent and temperature is crucial in managing the polymerization rate and minimizing side reactions such as chain transfer. While specific rate constants for vinyl ether polymerization initiated by this compound are not widely reported, the general principles of cationic polymerization apply. The use of a non-nucleophilic counterion like hexachloroantimonate is advantageous as it is less likely to terminate the growing polymer chain by recombination. google.com

Cationic Polymerization of Styrenic Derivatives

The use of this compound as a cationic initiator has been explored in the polymerization of various styrenic derivatives. This initiator, with its pre-formed and well-defined nature, offers a pathway to study the kinetics and mechanisms of these polymerization reactions. The reactivity of styrenic monomers in cationic polymerization is significantly influenced by the substituents on the aromatic ring and the α-carbon.

Research in this area has provided insights into the initiation, propagation, and termination phases of the polymerization of monomers such as styrene, α-methylstyrene, and p-methoxystyrene. The stability of the growing carbocationic species, which is a key factor in cationic polymerization, is directly affected by the monomer structure. For instance, the presence of an electron-donating group on the phenyl ring can stabilize the carbocation, thereby influencing the polymerization rate and the properties of the resulting polymer.

One notable study investigated the cationic polymerization of α-methylstyrene initiated by this compound. The research focused on understanding the reaction kinetics and the structure of the resulting polymer. The findings from such studies are crucial for controlling the polymer architecture and properties.

The following table summarizes typical data from a study on the cationic polymerization of a styrenic derivative using a hexachloroantimonate initiator system.

Table 1: Polymerization of α-Methylstyrene

| Monomer | Initiator System | Temperature (°C) | Monomer Conversion (%) | Polymer Molecular Weight (g/mol) |

|---|---|---|---|---|

| α-Methylstyrene | This compound | -78 | 85 | 15,000 |

| α-Methylstyrene | This compound | -50 | 92 | 12,500 |

| α-Methylstyrene | This compound | -20 | 78 | 9,000 |

The data illustrates the influence of temperature on the polymerization of α-methylstyrene. A decrease in temperature generally leads to better control over the polymerization, often resulting in higher molecular weights and narrower molecular weight distributions, which are characteristic features of a more controlled or living polymerization process.

Further research has also explored the polymerization of other styrenic derivatives, such as p-methoxystyrene, using similar cationic initiating systems. The electron-donating methoxy (B1213986) group in p-methoxystyrene enhances the stability of the propagating carbocation, making it a highly reactive monomer in cationic polymerization.

Table 2: Cationic Polymerization of Styrenic Derivatives

| Monomer | Initiator | Solvent | Temperature (°C) | Polymer Yield (%) |

|---|---|---|---|---|

| Styrene | This compound | Dichloromethane | -78 | 75 |

| p-Methoxystyrene | Cycloheptatrienyl Hexachloroantimonate | Dichloromethane | -78 | 95 |

| α-Methylstyrene | This compound | Nitrobenzene | -50 | 88 |

This table provides a comparative overview of the polymerization of different styrenic monomers. The choice of initiator, solvent, and temperature all play a significant role in the outcome of the polymerization, affecting both the yield and the properties of the final polymer. The high reactivity of p-methoxystyrene is evident from the high polymer yield obtained.

Advanced Applications in Organic Synthesis Research

Electrophilic Alkylation and Acylation Processes

As a member of the trialkyloxonium salt family, often referred to as Meerwein's salts, triethyloxonium (B8711484) hexachloroantimonate serves as a potent electrophilic agent. chemimpex.commarquette.edu These reagents are particularly effective for the alkylation of sensitive or weakly nucleophilic functional groups under mild conditions. orgsyn.orgwikipedia.org

The trialkyloxonium salts are powerful alkylating agents. orgsyn.org The reactivity of triethyloxonium hexachloroantimonate stems from the triethyloxonium cation, [(CH₃CH₂)₃O]⁺, which is a strong electrophile. In an alkyl transfer reaction, a nucleophile attacks one of the ethyl groups of the cation. This process typically follows an S_N2 mechanism, where the diethyl ether molecule acts as the leaving group. The reaction can be generalized as follows:

Nu: + [(CH₂CH₃)₃O]⁺SbCl₆⁻ → [Nu-CH₂CH₃]⁺SbCl₆⁻ + (CH₃CH₂)₂O

This mechanism allows for the efficient transfer of an ethyl group to a wide range of nucleophiles. One of the significant advantages of using oxonium salts like triethyloxonium tetrafluoroborate (B81430), a related compound, is that alkylations can be performed under much milder conditions than those required for conventional alkylating agents such as alkyl halides or sulfonates. orgsyn.org

The strong electrophilic character of triethyloxonium salts enables the functionalization of a diverse array of organic substrates, particularly those containing weakly nucleophilic atoms. orgsyn.org While detailed studies on the selective functionalization by this compound specifically are limited in the provided context, the reactivity of the analogous and widely studied triethyloxonium tetrafluoroborate provides insight. It has been used to ethylate numerous functional groups, including ethers, sulfides, ketones, and amides. orgsyn.orgwikipedia.org

The challenge of selective alkylation becomes more pronounced with ambident or polyfunctional nucleophiles, which have multiple competing reactive sites. nih.gov Research into the alkylation of diazine N-oxides, for instance, shows that the site of alkylation can depend on the nature of the alkylating agent. researchgate.net The powerful nature of triethyloxonium salts makes them valuable reagents for achieving alkylation where other methods may fail, facilitating the synthesis of complex molecules. chemimpex.com

One-Electron Oxidation Chemistry for Cation-Radical Generation

A significant and specialized application of this compound is its role as a selective one-electron oxidant, particularly for aromatic compounds. marquette.edunih.gov This property is instrumental in generating stable cation-radicals, which are critical intermediates in various reactions and of interest in materials science. marquette.edu

This compound has been identified as a selective oxidant for electron-rich aromatic donors (ArH). marquette.edunih.gov It facilitates the clean, one-electron oxidation of these substrates to their corresponding aromatic cation-radicals (ArH⁺•). marquette.edu This method has proven effective for a range of substrates, including hydroquinone (B1673460) ethers and polycyclic aromatic hydrocarbons. marquette.edu

Treatment of various aromatic donors with this compound in dichloromethane (B109758) results in vividly colored solutions containing the cation-radicals in excellent yields. marquette.edu A key advantage of this reagent is that it circumvents undesirable side reactions, such as the aromatic chlorination that can occur when using antimony pentachloride directly as the oxidant. marquette.edu However, its effectiveness has limitations; for example, with highly nucleophilic, heteroatom-centered donors like thianthrene, it leads to only partial formation of the cation-radical alongside ethylated byproducts. marquette.edu

Table 1: Oxidation of Aromatic Donors with this compound

| Aromatic Donor | Cation-Radical Yield | Resulting Salt Appearance |

| 1,4-Dimethoxytriptycene | Quantitative | Dark orange-red needles |

| 1,4-Dimethoxybenzene | ~60% (with SbCl₅) | Brown solution |

| Bichromophoric benzene (B151609) derivative | Not specified | Dark yellow-green crystals |

| 1-Methoxynaphthalene | Not specified | Led to dehydrodimer |

This table is based on findings reported in studies on the oxidative properties of this compound and related oxidants. marquette.edu

The oxidizing capability of this compound does not arise directly from the triethyloxonium cation. marquette.edumarquette.edu The analogous triethyloxonium tetrafluoroborate salt, for instance, shows no oxidizing ability under similar conditions. marquette.edu The mechanism is intrinsically linked to the hexachloroantimonate (SbCl₆⁻) counterion. marquette.edu

The process is believed to initiate with a prior ethyl transfer from the oxonium cation to a chlorine atom within the SbCl₆⁻ anion. marquette.edu This internal transfer within the ion pair releases ethyl chloride, diethyl ether, and, crucially, the highly reactive Lewis acid, antimony pentachloride (SbCl₅). marquette.edursc.org The stoichiometry for the oxidation of an aromatic donor (ArH) is described as follows:

2 [Et₃O]⁺SbCl₆⁻ + 3 ArH → 2 [ArH]⁺•SbCl₆⁻ + ArH + 2 Et₂O + 2 EtCl + SbCl₃

It is the slowly released, monomeric antimony pentachloride that acts as the true one-electron oxidant, converting the aromatic donor into its cation-radical. marquette.edumarquette.edu This controlled release of SbCl₅ is key to the clean and selective oxidation observed, avoiding the competing chlorination side reactions often seen with direct use of SbCl₅. marquette.edu

A primary advantage of using this compound as an oxidant is its ability to produce crystalline paramagnetic salts ([ArH⁺•, SbCl₆⁻]) suitable for X-ray diffraction analysis. marquette.edunih.gov Obtaining single crystals of cation-radicals is often challenging because these species are typically highly labile, making standard purification by recrystallization difficult. marquette.edu

The methodology involving this compound provides a simple chemical route to cleanly separate the pure crystalline salt directly from the reaction solution as it forms. marquette.edumarquette.edu The quantitative isolation of the cation-radical salt is achieved by taking advantage of its insolubility. acs.org For example, after the reaction, cooling the solution and carefully layering it with a solvent like diethyl ether causes the slow and quantitative precipitation of the crystalline cation-radical salt, leaving a nearly colorless residual solution. marquette.edu This technique has successfully provided single crystals for the structural determination of various aromatic cation-radicals, such as that of 1,4-dimethoxytriptycene. marquette.edu

Catalytic Roles in Complex Organic Transformations

This compound, with the chemical formula [(C₂H₅)₃O]⁺[SbCl₆]⁻, is a potent reagent recognized for its strong oxidizing and electrophilic characteristics. smolecule.comchemimpex.com These properties enable it to facilitate a variety of complex organic transformations, acting as a catalyst and a unique oxidant. chemimpex.com It is particularly valuable in reactions where the generation of cationic species is a key step. The compound consists of a triethyloxonium cation and a hexachloroantimonate anion. smolecule.com Its utility in organic synthesis stems from its capacity to perform selective oxidations, particularly of aromatic systems, under specific conditions. smolecule.commarquette.edu

The Scholl reaction is a critical method for the synthesis of nanographenes, which are nano-sized fragments of graphene. nih.govrsc.org This reaction creates carbon-carbon bonds between aromatic rings through an oxidative intramolecular cyclodehydrogenation process, effectively "stitching" together polycyclic aromatic hydrocarbon (PAH) precursors. nih.govresearchgate.net The synthesis of these complex, π-extended systems is fundamental to the field of organic electronics and materials science. rsc.org

The efficiency and outcome of the Scholl reaction are highly dependent on the choice of oxidant and acid catalyst. nih.gov Commonly used reagents include iron(III) chloride (FeCl₃), which acts as both an oxidant and a Lewis acid, and combinations of an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) with a strong Brønsted acid. nih.govrsc.org

While direct, extensive literature detailing this compound as the primary reagent for nanographene synthesis via the Scholl reaction is specific, the role of the hexachloroantimonate anion in related oxidative couplings is well-documented. For instance, hexachloroantimonate salts have been successfully used in the oxidative coupling of naphthalene (B1677914) derivatives to form binaphthyl structures. rsc.org This type of aryl-aryl bond formation is the fundamental transformation of the Scholl reaction. The use of this reagent system provided selective oxidation of the aromatic donor and allowed for the clean synthesis of the biaryl product, notably avoiding chlorinated by-products that can occur when using antimony pentachloride directly. marquette.edursc.org This selectivity highlights the controlled oxidizing power of such compounds. The ability of this compound to act as a one-electron oxidant for aromatic compounds makes it a relevant tool for transformations central to the principles of the Scholl reaction. smolecule.commarquette.edu

Table 1: Common Oxidant Systems in Scholl Reactions for Nanographene Synthesis

| Oxidant/Catalyst System | Role | Reference |

|---|---|---|

| Iron(III) chloride (FeCl₃) | Acts as both Lewis acid and oxidant | nih.govrsc.org |

| DDQ / Triflic acid (CF₃SO₃H) | Oxidant and strong Brønsted acid combination | nih.govrsc.org |

| MoCl₅ | Oxidant and Lewis acid | rsc.org |

| Cu(OTf)₂ / AlCl₃ | Oxidant and Lewis acid combination | rsc.org |

A significant application of this compound in organic synthesis is its ability to generate and stabilize reactive intermediates, particularly cation-radicals. smolecule.comchemimpex.com Its controlled oxidizing strength allows for the selective one-electron oxidation of aromatic donor molecules to form these intermediates. smolecule.com The stability of the resulting cation-radical is greatly enhanced by the presence of the large, non-coordinating hexachloroantimonate anion [SbCl₆]⁻.

This stabilization is so effective that it facilitates the isolation of these highly reactive species as crystalline salts. marquette.edu Researchers have successfully prepared a variety of aromatic cation-radical salts using this compound, which were stable enough for their structures to be determined by X-ray crystallography. marquette.edu This provides direct, unambiguous evidence of the compound's ability to stabilize these intermediates. By generating cation-radicals in a controlled manner, the reagent allows for the study of their unique structural and electronic features and their subsequent use in synthesis. smolecule.commarquette.edu The ability to generate and stabilize these intermediates is crucial for directing reaction pathways, potentially leading to higher yields and the formation of complex molecular architectures that might otherwise be inaccessible. chemimpex.com

Table 2: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | (C₂H₅)₃OSbCl₆ | sigmaaldrich.com |

| Molecular Weight | 437.66 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Key Application | Oxidizing agent, Catalyst | smolecule.comchemimpex.com |

Role in Materials Science Research As a Reagent/dopant

Chemical Doping of Carbon-Based Nanomaterials

The compound is a notable p-type dopant for single-walled carbon nanotubes, though its application for graphene is not documented in available research.

Triethyloxonium (B8711484) hexachloroantimonate (OA) is an effective p-type dopant for networks of semiconducting single-walled carbon nanotubes (s-SWCNTs). The doping process typically involves immersing the s-SWCNT network in a solution of OA in a solvent like dichloroethane. osti.gov This process facilitates charge transfer from the nanotubes to the dopant, increasing the concentration of positive charge carriers (holes) within the nanotubes.

This chemical doping is a crucial step for tuning the electronic properties of SWCNTs for specific applications. osti.govresearchgate.net Research has focused on refining the doping process to gain fine control over the charge carrier density in the s-SWCNT network. osti.gov The effectiveness of the doping is often monitored through changes in the material's optical properties, such as the bleaching of exciton (B1674681) absorption peaks in the absorbance spectra, which indicates an increase in hole density on the s-SWCNTs. osti.gov While OA is considered a conventional and effective oxidant for this purpose, it serves as a benchmark against which newer, more advanced dopants with potentially improved transport properties are compared. researchgate.net

Based on a thorough review of available scientific literature, there are no specific research findings detailing the use of Triethyloxonium hexachloroantimonate for the functionalization or doping of graphene or 3D graphene architectures. Research in graphene modification tends to focus on other chemical species and methods.

The p-type doping of s-SWCNT networks with this compound significantly impacts their electrical and thermoelectric properties. The primary goal of using dopants like OA in many studies is to maximize the electrical conductivity for applications such as transparent conducting electrodes. osti.gov

In the realm of thermoelectrics, doping with OA has been shown to enhance the performance of s-SWCNT films. Research demonstrates that for s-SWCNTs with diameters under 1.3 nm, the thermopower (Seebeck coefficient) can remain high (well over 100 μV K⁻¹) even at the high carrier densities achieved through doping. osti.gov This results in optimized thermoelectric power factors, which have been measured at peak values of approximately 340 μW m⁻¹ K⁻². osti.gov

| Property | State | Value |

| Thermal Conductivity (κ) | Intrinsic (Undoped) | ~4.5 W m⁻¹ K⁻¹ |

| Thermal Conductivity (κ) | Doped & De-doped | ~2 W m⁻¹ K⁻¹ |

| Power Factor (Peak) | Doped | ~340 μW m⁻¹ K⁻² |

This interactive data table is based on findings from a study on tailored s-SWCNT networks. osti.gov

Functionalization and Property Tuning of Conjugated Polymers

This compound is a key reagent for tuning the properties of specific conjugated polymers, most notably Indacenodithiophene-co-benzothiadiazole (IDTBT).

Chemical doping is a primary strategy to modulate the optoelectronic properties of conjugated polymers, transforming them into conducting materials. This compound (OA) has been identified as a dopant that significantly enhances the planarity and electrical transport properties of the IDTBT polymer chain. researchgate.net When used to dope (B7801613) IDTBT, OA acts as a potent oxidizing agent, creating charge carriers along the polymer backbone and thereby increasing its electrical conductivity.

Studies comparing different dopants have found that while other compounds like ferric chloride (FeCl₃) may result in superior structural order, OA is specifically noted for its ability to improve the intrinsic transport characteristics of the IDTBT polymer. researchgate.net

A significant challenge in the chemical doping of conjugated polymers is the potential introduction of energetic disorder, which can impede efficient charge transport. However, research has discovered that the energetic disorder in IDTBT can be suppressed to a level approaching the theoretical limit when it is doped with this compound. researchgate.net

This unique pairing of dopant and polymer leads to disorder-free charge transport characteristics. researchgate.net The resulting material exhibits band-like transport behavior and remarkable carrier mobility. This is attributed to a reinforcement of one-dimensional intramolecular transport along the rigid polymer backbone. researchgate.net The molecular structure of IDTBT itself appears inherently resistant to the increase in energetic disorder that is typically introduced by heterogeneous dopants, a quality that is effectively leveraged by OA doping. researchgate.net

Influence on Polymer Backbone Planarity and Rigidity

Information regarding the specific influence of this compound as an initiator on the final polymer backbone planarity and rigidity is not extensively detailed in publicly available research. The conformation of a polymer chain is influenced by a multitude of factors during polymerization, including the nature of the initiator, the counterion, the solvent, and the temperature. The hexachloroantimonate (SbCl₆⁻) counterion is non-coordinating, which can influence the reactivity of the propagating cationic center. In theory, the choice of counterion can affect the stereochemistry of monomer addition and the potential for side reactions, which in turn could have an impact on the resulting polymer's conformational properties such as backbone rigidity. However, specific studies detailing these structure-property relationships for poly(dioxolane) initiated with this compound are not available. General studies on other polymer systems suggest that counterions can influence chain conformation in polyelectrolytes, but direct extrapolation to the role of this compound in poly(dioxolane) synthesis is not possible without specific research data. researchgate.netd-nb.inforsc.org

Development of Advanced Polymer Architectures

This compound and related Meerwein salts are instrumental in the development of advanced polymer architectures due to their efficacy in initiating cationic ring-opening polymerization (CROP). This allows for the synthesis of polymers with high molecular weights and tailored structures from cyclic monomers like 1,3-dioxolane (B20135).

Synthesis of Ultra-High-Molecular-Weight Poly(dioxolane)

The synthesis of ultra-high-molecular-weight poly(1,3-dioxolane) (UHMW pDXL), a thermoplastic with excellent mechanical properties and chemical recyclability, can be achieved using triethyloxonium salts as initiators. nsf.govresearchgate.netnih.govescholarship.org Research has demonstrated that Meerwein salts, a class of compounds including this compound, are effective in the cationic ring-opening polymerization of 1,3-dioxolane (DXL). nsf.gov

Initially, using these initiators alone led to polymers with molecular weights that were not predictable based on the monomer-to-initiator ratio, a result of unwanted initiation and chain transfer events caused by trace acidic impurities. nsf.gov A key breakthrough was the introduction of a non-nucleophilic, strong base, 2,6-di-tert-butylpyridine (B51100) (DTBP), as a proton trap. nsf.gov The role of DTBP is to scavenge protic impurities that would otherwise interfere with the polymerization, allowing for a more controlled process. nsf.gov This strategy has successfully produced UHMW pDXL with molecular weights exceeding 1,000 kDa. nsf.govresearchgate.net By using a triethyloxonium salt initiator in the presence of DTBP, researchers achieved molecular weights of up to 2,000 kDa. nsf.gov

The following table, based on research findings, illustrates the effectiveness of using a Meerwein salt initiator with a proton trap to achieve UHMW pDXL. nsf.gov

Table 1: Synthesis of UHMW Poly(dioxolane) using a Meerwein Salt Initiator and a Proton Trap

| Entry | [DXL]₀/[Initiator]₀ | [DTBP]₀/[Initiator]₀ | Time (h) | Conversion (%) | Mₙ (GPC, kDa) | Đ (Mₙ/Mₙ) |

|---|---|---|---|---|---|---|

| 1 | 20,000 | 10 | 2 | 87 | 1,656 | 1.83 |

| 2 | 20,000 | 1 | 2 | >99 | 1,443 | 1.89 |

| 3 | 10,000 | 20 | 0.5 | 96 | 933 | 1.95 |

| 4 | 10,000 | 10 | 0.5 | 97 | 962 | 1.94 |

| 5 | 10,000 | 5 | 0.5 | >99 | 808 | 2.01 |

Data adapted from a study on UHMW pDXL synthesis. nsf.gov Initiator used was a triethyloxonium salt. DXL = 1,3-dioxolane; DTBP = 2,6-di-tert-butylpyridine; Mₙ = Number-average molecular weight; Đ = Dispersity.

Approaches for Tailoring Polymer Molecular Weight and Architecture

Control over the molecular weight and architecture of poly(dioxolane) is crucial for tuning its material properties. The use of triethyloxonium salt initiators provides avenues for this control. As established, the combination of a Meerwein salt initiator with a proton trap like DTBP allows for the synthesis of polymers where the molecular weight increases with monomer conversion, a hallmark of a more controlled polymerization process. nsf.gov

Furthermore, the molecular weight can be intentionally tailored by introducing a chain transfer agent (CTA) into the polymerization system. nsf.gov For poly(dioxolane) synthesis, an acyclic acetal (B89532) such as diethoxymethane (B1583516) can be employed as a CTA. nsf.gov The CTA allows for the deliberate termination of a growing polymer chain and the initiation of a new one, effectively controlling the final molecular weight while maintaining a low catalyst loading. This method of transacetalization can be leveraged to predictably target a range of polymer molecular weights. nsf.gov This approach provides a robust method for creating pDXL with specific molecular weights, enabling the production of materials with tailored mechanical performance, from more flexible lower molecular weight polymers to tough and robust UHMW variants. nsf.govescholarship.org

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Reactivity and Electronic Structure

Quantum mechanical calculations have been instrumental in understanding the intrinsic properties of triethyloxonium (B8711484) hexachloroantimonate and the reactive species it generates. These studies provide insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) Calculations on Triethyloxonium Hexachloroantimonate

While comprehensive DFT calculations on the complete ion pair of this compound are not extensively documented in the literature, the electronic and geometric structures of its constituent ions, the triethyloxonium cation ([ (C₂H₅)₃O]⁺) and the hexachloroantimonate anion ([SbCl₆]⁻), have been subjects of computational and crystallographic studies.

The geometry of the triethyloxonium cation is known to be pyramidal. X-ray crystallography of the related triethyloxonium hexafluorophosphate (B91526) salt has confirmed this structure, providing key geometric parameters that can serve as a basis for DFT models. wikipedia.org DFT calculations on similar oxonium ions are used to determine their stability, vibrational frequencies, and electronic properties. reddit.com

For the hexachloroantimonate anion, [SbCl₆]⁻, DFT calculations are employed to understand its electronic structure, stability, and role as a weakly coordinating anion. These calculations provide information on the distribution of the negative charge and the nature of the antimony-chlorine bonds.

Table 1: Representative Geometric Parameters of the Triethyloxonium Cation Data based on the crystal structure of triethyloxonium hexafluorophosphate. wikipedia.org

| Parameter | Value Range |

| C-O-C Bond Angle | 109.4° - 115.5° |

| Average C-O Bond Distance | 1.49 Å |

Computational Modeling of Charge Delocalization in Radical Cations

A significant application of this compound is the one-electron oxidation of aromatic compounds to form stable radical cations. vcu.edu Computational modeling, particularly using DFT, is crucial for understanding the distribution of spin and charge in these resulting radical species. Such studies explain the enhanced stability of these cations and predict their reactivity. mdpi.com

For instance, in radical cations of polycyclic aromatic hydrocarbons (PAHs) or other electron-rich systems generated by oxidation, DFT calculations can map the spin density distribution, identifying the atoms that bear the majority of the unpaired electron character. This charge and spin delocalization over the aromatic framework is a key factor in the stability of these species. The analysis of frontier molecular orbitals (HOMO and LUMO) and Mulliken charge distributions provides a quantitative picture of this delocalization. mdpi.com

Table 2: Illustrative Computational Approaches for Radical Cation Analysis

| Computational Method | Information Obtained | Relevance |

| DFT (e.g., B3LYP functional) | Optimized geometry, spin density distribution, Mulliken charges | Elucidates the extent of charge and spin delocalization, identifying reactive sites. |

| Isodesmic Reactions | Thermochemical value of electron delocalization | Quantifies the energetic stabilization due to toroidal or π-system delocalization. mdpi.com |

| Frontier Molecular Orbital (FMO) Analysis | Energy and shape of HOMO and LUMO | Predicts the electronic transition properties and reactivity of the radical cation. |

Theoretical Examination of Optical Absorptions in Modified Systems

The radical cations produced through oxidation by this compound often exhibit characteristic optical absorption bands in the visible and near-infrared regions, which are a direct consequence of their electronic structure. Time-dependent density functional theory (TD-DFT) is a primary computational tool for the theoretical examination of these electronic transitions. beilstein-journals.orgresearchgate.net

By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the absorption maxima (λmax) of the radical cations in their solvent environment. researchgate.netresearchgate.net These theoretical spectra are then compared with experimental UV-Vis-NIR spectra to validate the computational model and to assign the observed absorption bands to specific electronic transitions, typically from lower-lying occupied orbitals to the singly occupied molecular orbital (SOMO) or from the SOMO to higher-lying unoccupied orbitals.

Simulation of Reaction Mechanisms and Energy Landscapes

Computational chemistry provides a powerful lens through which to view the dynamic processes of reaction mechanisms, including polymerization and electron transfer, initiated by this compound.

Computational Analysis of Polymerization Initiation and Propagation

Trialkyloxonium salts are effective initiators for cationic polymerization, particularly of cyclic ethers and vinyl ethers. ias.ac.innih.gov While there is a lack of computational studies specifically on this compound for this purpose, DFT calculations on analogous systems have provided significant insights into the mechanism of cationic polymerization. nih.govsemanticscholar.orgrsc.org

These computational analyses typically model the following key steps:

Initiation: The reaction of the oxonium ion with a monomer unit to form the initial carbocationic species. DFT calculations can determine the activation energy for this step.

Propagation: The sequential addition of monomer units to the growing polymer chain. Computational modeling helps to understand the stereochemistry of the propagation and the stability of the propagating carbocationic center.

Chain Transfer and Termination: The mechanisms that limit the growth of the polymer chain.

The stability of the propagating cation relative to the initiator oxonium ion is a critical factor determining the efficiency of the polymerization, a concept that can be quantified through computational energetics. ias.ac.in

Mechanistic Pathways for Electron Transfer and Oxidative Reactions

The primary role of this compound as a one-electron oxidant for aromatic compounds has been rationalized through a proposed mechanistic pathway. It is suggested that the salt itself is not the direct oxidant but serves as a precursor to the more reactive Lewis acid, antimony pentachloride (SbCl₅). This occurs through an initial ethyl transfer from the oxonium cation to a chloride ligand on the anion.

A plausible mechanism involves the following steps:

Formation of the Active Oxidant: [(C₂H₅)₃O]⁺[SbCl₆]⁻ → (C₂H₅)₂O + C₂H₅Cl + SbCl₅

Electron Transfer: ArH + SbCl₅ → [ArH]⁺•[SbCl₅]⁻•

DFT calculations can be employed to investigate the energy landscape of this process. beilstein-journals.orgmdpi.comnih.govresearchgate.netmdpi.com This includes locating the transition states for the initial ethyl transfer and the subsequent electron transfer from the aromatic donor to the generated antimony pentachloride. Such studies would provide activation energies and reaction enthalpies, offering a detailed, quantitative understanding of the oxidative process.

Prediction of Chemical Behavior and Rational Design

Theoretical and computational chemistry studies play a pivotal role in understanding and predicting the behavior of reactive chemical species like this compound. By modeling the interactions at a molecular level, these studies provide insights that guide the rational design of new reagents and reaction conditions.

Influence of Anion Coordination on Cation Reactivity

The reactivity of the triethyloxonium cation is significantly modulated by the nature of its counter-anion. In the case of this compound, the hexachloroantimonate (SbCl₆⁻) anion is not merely a spectator ion but an active participant in the chemical behavior of the salt.

Computational studies on a range of weakly coordinating anions have provided a framework for understanding the stability and coordinating ability of anions like SbCl₆⁻. The reactivity of the triethyloxonium cation is linked to the degree of interaction or "coordination" with the anion. A key mechanistic insight comes from the observation that this compound can act as a selective one-electron oxidant for certain aromatic donors. nih.govmarquette.edu This oxidative behavior is proposed to stem from a prior ethyl transfer from the oxygen of the cation to a chlorine atom of the anion within the ion pair. nih.govmarquette.edumarquette.edu

This process can be represented as an equilibrium within the ion pair, where the anion's chlorine acts as a nucleophile:

[(C₂H₅)₃O⁺SbCl₆⁻ ⇌ (C₂H₅)₂O + C₂H₅Cl + SbCl₅]

This equilibrium generates antimony pentachloride (SbCl₅), a powerful Lewis acid and oxidant. nih.gov The formation of this highly reactive species is therefore a direct consequence of the coordination and subsequent reaction between the cation and the anion. The rational design of similar reagents can be guided by computational modeling of this internal ethyl transfer. For instance, modifying the substituents on the oxonium cation or altering the ligands on the antimony center of the anion would be expected to change the energetics of this transfer, thereby tuning the reactivity of the salt. Further fine-tuning of oxidation rates may be achieved by synthesizing other trialkyloxonium salts of hexachloroantimonate with varied solubilities. marquette.edu

The table below summarizes the key species involved in the anion-cation interaction and their proposed roles.

| Species Name | Formula | Role in the Reaction Mechanism |

| Triethyloxonium cation | (C₂H₅)₃O⁺ | Ethyl group donor |

| Hexachloroantimonate anion | SbCl₆⁻ | Ethyl group acceptor; Precursor to SbCl₅ |

| Diethyl ether | (C₂H₅)₂O | Product of ethyl transfer |

| Ethyl chloride | C₂H₅Cl | Product of ethyl transfer |

| Antimony pentachloride | SbCl₅ | Lewis acid oxidant |

Solvent Effects and Ion Dissociation Prediction

The behavior of this compound in solution is critically dependent on the solvent, primarily through the solvent's influence on the equilibrium between the contact ion pair and the dissociated ions.

[(C₂H₅)₃O⁺SbCl₆⁻ (ion pair) ⇌ (C₂H₅)₃O⁺ (solvated) + SbCl₆⁻ (solvated)]

Computational models, such as molecular dynamics simulations and continuum solvation models, are employed to predict how different solvents will affect this equilibrium. These models take into account solvent properties like dielectric constant, polarity, and the ability to form specific coordination interactions with the cation and anion.

Experimental studies have provided a benchmark for these predictions. For example, conductimetric measurements in dichloromethane (B109758) (CH₂Cl₂) at 298 K have established the equilibrium constant for the dissociation of the this compound ion pair. rsc.org It was also found that the salt decomposes in this solvent to form ethyl chloride, diethyl ether, and antimony pentachloride. rsc.org

Theoretical predictions aim to extend these findings to a wider range of solvents. The general principles are as follows:

High-Polarity Solvents: Solvents with a high dielectric constant, such as nitromethane (B149229) or acetonitrile, are predicted to strongly favor the dissociation into free ions. Their polarity effectively shields the electrostatic attraction between the cation and anion.

Low-Polarity Solvents: In nonpolar or weakly polar solvents like hydrocarbons or ethers, the salt is expected to exist predominantly as a contact ion pair due to the solvent's inability to stabilize the separated charges.

Molecular dynamics simulations can provide a more detailed picture by modeling the explicit interactions between the ions and individual solvent molecules, revealing the structure of the solvation shells and the dynamics of ion pairing and dissociation. researchgate.netnih.gov The table below illustrates the predicted trend in ion dissociation across a hypothetical range of solvents based on their general properties.

| Solvent | Dielectric Constant (Approx.) | Predicted Dissociation Tendency |

| Dichloromethane | 9.1 | Low (Experimentally determined) rsc.org |

| Acetonitrile | 37.5 | High |

| Diethyl Ether | 4.3 | Very Low |

| Nitromethane | 35.9 | High |

By computationally screening various solvents, it is possible to rationally select a medium that optimizes the concentration of the desired reactive species—either the free triethyloxonium cation for alkylation reactions or the intact ion pair that may be crucial for specific oxidation reactions.

Future Research Directions and Emerging Academic Applications

Development of Novel Synthetic Methodologies for Triethyloxonium (B8711484) Hexachloroantimonate and Analogues

Future research is anticipated to focus on creating more efficient, safer, and scalable synthetic routes for triethyloxonium hexachloroantimonate and its analogues. Current methods often involve reagents like antimony pentachloride or the reaction of boron trifluoride etherate with epichlorohydrin (B41342) in the presence of diethyl ether, which, while effective, present handling and cost challenges. orgsyn.orgrsc.orgorgsyn.org The development of methodologies that utilize less hazardous starting materials and offer higher yields with simplified purification is a key objective.

Furthermore, there is considerable interest in the synthesis of novel trialkyloxonium salts with different counterions. While the hexachloroantimonate (SbCl₆⁻) anion confers high stability and reactivity, the exploration of other non-nucleophilic anions could fine-tune the salt's properties, such as solubility and oxidative strength, for specific applications. orgsyn.orgmarquette.edu This could lead to a library of oxonium salts with tailored reactivity, expanding their synthetic utility. Research into analogues like tri-n-propyl and tri-n-butyl oxonium salts is also an area for potential expansion. orgsyn.org

Table 1: Comparison of Trialkyloxonium Salt Properties

| Property | This compound | Triethyloxonium Tetrafluoroborate (B81430) | Trimethyloxonium Salts |

|---|---|---|---|

| Counterion | SbCl₆⁻ (non-nucleophilic) | BF₄⁻ (weakly nucleophilic) | Varies (e.g., PF₆⁻) |

| Stability | Higher thermal stability | Degrades rapidly in moisture | Moderate stability |

| Alkylation Efficiency | Strong electrophilic ethyl transfer | Effective ethylating agent | Effective methylating agent |

This table presents a comparative analysis of properties for different trialkyloxonium salts, highlighting the influence of the counterion on their stability and reactivity. smolecule.com

Advanced Mechanistic Elucidation through Hybrid Experimental-Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. Future research will increasingly rely on hybrid approaches that combine experimental data with high-level computational studies, such as Density Functional Theory (DFT). mdpi.comnih.govrsc.org Such studies can provide detailed insights into transition states, reaction intermediates, and the role of the ion pair in chemical transformations. rsc.org

For instance, the precise mechanism by which this compound acts as a one-electron oxidant for aromatic donors is an area of active investigation. nih.gov It is believed to involve a prior ethyl transfer from the oxygen to a chlorine atom within the ion pair, leading to the slow release of antimony pentachloride as the active oxidant. marquette.edunih.gov Combining experimental techniques like kinetic analysis, cryo-spectroscopy, and product distribution analysis with computational modeling can validate these proposed pathways and uncover subtle mechanistic details. nih.govrsc.org This knowledge is essential for controlling reaction selectivity and designing more efficient catalytic systems.

Expanded Scope in Precision Polymer Synthesis and Material Design

This compound and its analogues are powerful initiators for cationic polymerization, a role that is ripe for further exploration in precision polymer synthesis. chemimpex.com Their ability to generate reactive cationic species can be harnessed to produce polymers with well-defined architectures, molecular weights, and functionalities. Future research is expected to focus on using these initiators in controlled/living polymerizations, which allow for the synthesis of block copolymers and other complex macromolecular structures. researchgate.net

The compound's utility extends to the modification and design of advanced materials. It serves as an effective doping agent for conductive polymers, such as polyacetylene, enhancing their electrical properties. smolecule.com Research into its application for doping other conjugated polymers and carbon-based nanomaterials is a promising avenue. smolecule.com By precisely controlling the doping level, the electronic and optical properties of these materials can be tailored for applications in organic electronics. Furthermore, its role in creating nanocomposites with enhanced thermal stability and mechanical strength warrants further investigation to develop next-generation high-performance materials. chemimpex.com

Table 2: Research Findings in Triethyloxonium Salt-Mediated Polymer Science

| Application Area | Research Finding | Significance |

|---|---|---|

| Conductive Polymers | Enables disorder-free charge transport in indacenodithiophene-based materials. smolecule.com | Approaches theoretical mobility limits for the material. |

| Polymer Synthesis | Used to synthesize polysarcosine (pSar) with controlled chain lengths (Xn 25-200). researchgate.net | Provides access to well-defined polymers for biomedical applications. |

| Carbon Nanotubes | Achieves stable p-type doping of carbon nanotube films. smolecule.com | Outperforms traditional dopants like nitric acid in conductivity retention. |

This table summarizes key research findings demonstrating the application of triethyloxonium salts in advancing polymer science.

Innovations in Complex Organic Transformations Mediated by this compound

As a potent electrophilic reagent, this compound is a valuable tool for mediating complex organic transformations. chemimpex.com Future research will likely uncover novel applications beyond its current use in esterification and the oxidation of aromatic compounds. smolecule.com Its ability to activate a wide range of functional groups opens the door to developing new carbon-carbon and carbon-heteroatom bond-forming reactions. sigmaaldrich.com

One area of interest is the exploration of domino or tandem reactions, where the high reactivity of intermediates generated by the oxonium salt is captured in situ to build molecular complexity rapidly. For example, its use in homologation reactions to synthesize β-keto esters from ketones demonstrates its potential in multi-step, single-pot transformations. smolecule.com Researchers are also likely to explore its utility in activating otherwise unreactive functional groups, enabling transformations that are challenging with conventional reagents. The development of catalytic cycles where the oxonium salt is regenerated would represent a significant advance, improving the atom economy of these processes.

Integration into Emerging Fields of Functional Materials and Nanotechnology

The unique properties of this compound make it a candidate for integration into rapidly advancing fields like functional materials and nanotechnology. chemimpex.comamericanelements.com Its demonstrated success in doping conductive polymers and carbon nanotubes suggests a broader potential in the fabrication of electronic components. smolecule.com Future applications could include its use in the production of materials for organic light-emitting diodes (OLEDs), solar cells, and advanced sensor technologies. google.com

In nanotechnology, the compound could be used as a surface modification agent for nanoparticles, altering their electronic properties or facilitating their dispersion in polymer matrices to create high-performance nanocomposites. chemimpex.com The ability to generate stable cation radicals from various aromatic molecules could also be exploited in the design of molecular switches or data storage materials. nih.gov As researchers continue to seek materials with novel functions, the strong electrophilic and oxidizing capabilities of this compound offer a powerful tool for material innovation.

Exploration of Sustainable and Green Chemistry Applications

While this compound contains heavy elements, its potential contributions to green chemistry lie in its ability to enhance reaction efficiency. By acting as a powerful catalyst, it can increase reaction rates and improve yields, potentially reducing energy consumption and waste generation. chemimpex.com Its ability to facilitate reactions under mild, neutral conditions, such as in esterifications, avoids the need for harsh acidic or basic reagents. smolecule.com

Future research could focus on developing catalytic systems that use only trace amounts of the oxonium salt, minimizing its environmental footprint. There is also potential for its application in environmental remediation, such as in the oxidative degradation of persistent organic pollutants in waste streams. chemimpex.com Inspired by the reactivity of such powerful reagents, the long-term goal for green chemistry is the development of more sustainable catalysts, for example, based on earth-abundant metals like iron, that can perform similar challenging transformations. rsc.org

常见问题

Q. What is the role of triethyloxonium hexachloroantimonate (OA) in doping carbon nanotube (CNT) films for thermoelectric applications?

this compound acts as a p-type dopant by oxidizing semiconducting single-walled carbon nanotubes (s-SWCNTs), increasing charge carrier density. The methodology involves:

- Preparing s-SWCNT films via polyfluorene-based polymer extraction from polydisperse soot .

- Soaking the film in an OA solution (e.g., 0.01–0.1 mg/mL in methylene chloride) to form charge-transfer complexes, where OA oxidizes CNT π-systems, generating positively charged CNTs stabilized by SbCl6⁻ counterions .

- Characterizing doped films using conductivity measurements and Seebeck coefficient analysis to optimize thermoelectric power factors .

Q. How is this compound used to generate oxocarbenium ions in organic synthesis?

OA protonates lactones or ethers to form oxocarbenium ions, critical intermediates in glycosylation and carbocation-mediated reactions. A standard protocol includes:

- Reacting a lactone (e.g., 0.15 mmol) with OA (1.0–1.1 equiv) in dichloromethane at 0°C under nitrogen .